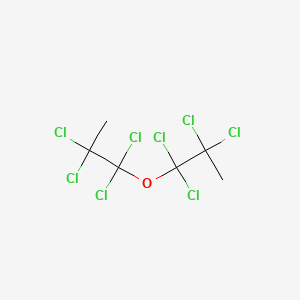
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane is an organic compound characterized by its high chlorine content. This compound is a derivative of propane, where multiple hydrogen atoms are replaced by chlorine atoms, resulting in a highly chlorinated structure. It is typically used in various industrial applications due to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane involves multiple steps of chlorination. The process begins with the chlorination of propane to form intermediate chlorinated products. These intermediates are further chlorinated under controlled conditions to achieve the desired compound. The reaction conditions often involve the use of chlorine gas and a suitable catalyst to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactors where propane is continuously fed and chlorinated. The reaction conditions are carefully monitored to ensure complete chlorination and to avoid the formation of unwanted by-products. The final product is then purified through distillation and other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound readily undergoes nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can also undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, ammonia, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while reduction can yield partially dechlorinated compounds.
科学的研究の応用
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying the effects of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. It may also disrupt cellular membranes due to its lipophilic nature, leading to changes in cell permeability and function. The exact pathways and molecular targets can vary depending on the specific biological system being studied.
類似化合物との比較
Similar Compounds
1,1,2,2-Tetrachloroethane: A similar chlorinated compound used as an industrial solvent.
1,1,1,2-Tetrachloroethane: Another isomer with different physical and chemical properties.
1,1,2,3-Tetrachloropropane: A related compound with a different chlorination pattern.
Uniqueness
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane is unique due to its specific chlorination pattern and the presence of the propoxy group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
25620-55-7 |
|---|---|
分子式 |
C6H6Cl8O |
分子量 |
377.7 g/mol |
IUPAC名 |
1,1,2,2-tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane |
InChI |
InChI=1S/C6H6Cl8O/c1-3(7,8)5(11,12)15-6(13,14)4(2,9)10/h1-2H3 |
InChIキー |
BTPGHHCUSRODRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(OC(C(C)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


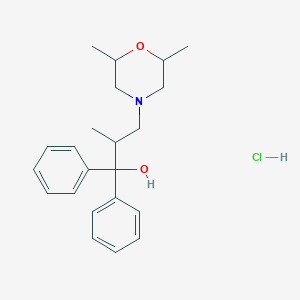
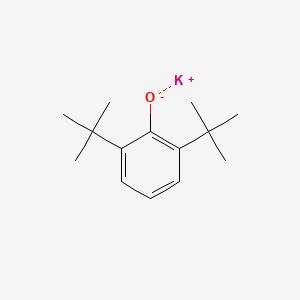
![12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine](/img/structure/B14702907.png)
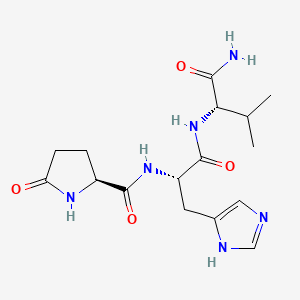
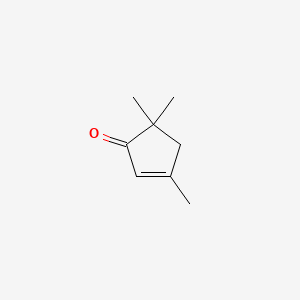
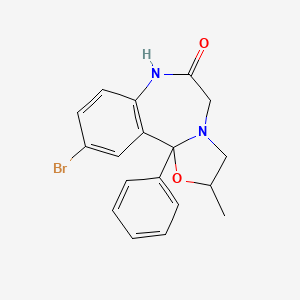

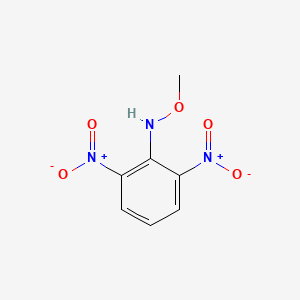
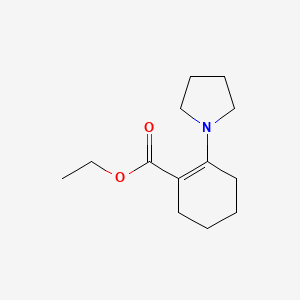
![N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide](/img/structure/B14702948.png)
![2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol](/img/structure/B14702956.png)
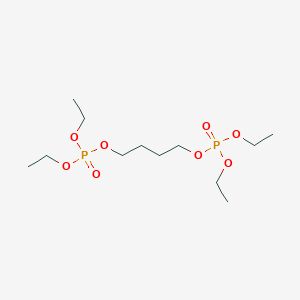
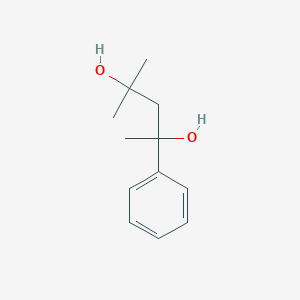
![2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato](/img/structure/B14702969.png)
